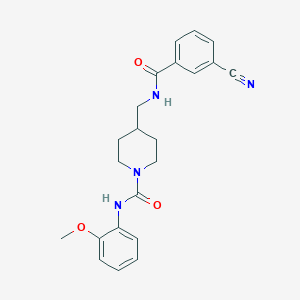

4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Description

4-((3-Cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative with a complex substitution pattern. Its structure comprises:

- Piperidine core: A six-membered nitrogen-containing ring.

- Carboxamide group at position 1: Linked to a 2-methoxyphenyl group, introducing electron-donating properties.

The compound’s molecular formula is estimated as C₂₃H₂₅N₅O₃ (molecular weight ~423.45 g/mol), though exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence.

Properties

IUPAC Name |

4-[[(3-cyanobenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-29-20-8-3-2-7-19(20)25-22(28)26-11-9-16(10-12-26)15-24-21(27)18-6-4-5-17(13-18)14-23/h2-8,13,16H,9-12,15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKFRRJLOZVWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the amide group: This step involves the reaction of the piperidine derivative with 3-cyanobenzoyl chloride in the presence of a base.

Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, derivatives of piperidine are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. Piperidine derivatives have been studied for their potential as analgesics, antipsychotics, and anti-inflammatory agents.

Industry

In the industrial sector, such compounds can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural differences between the target compound and analogs from the evidence:

Key Observations:

Aryl Group Influence: The target’s 2-methoxyphenyl group (electron-donating) contrasts with 4-fluorophenyl (electron-withdrawing) in compounds. Methoxy groups may enhance lipophilicity and membrane permeability compared to halogens .

Piperidine Substituent Diversity: The target’s 3-cyanobenzamido group introduces a rigid aromatic system with a polar cyano moiety, likely enhancing receptor-binding specificity through hydrogen bonding . ’s thiazole substituent (M677-0662) adds heterocyclic rigidity, which may improve metabolic stability but reduce solubility compared to the target .

Functional Group Impact: Cyano vs. Fluorine: The cyano group’s strong dipole moment may offer superior interactions with polar receptor pockets compared to fluorine’s steric and electronic effects . Methoxy vs. Dimethoxy: ’s 3,4-dimethoxybenzyl group enhances hydrophobicity, which could improve blood-brain barrier penetration but increase off-target risks .

Biological Activity

The compound 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a member of the piperidine family, known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

The presence of functional groups such as the piperidine ring, methoxy group, and cyanobenzamide moiety contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) with mechanisms involving cell cycle arrest and apoptosis induction .

- Case Study : A derivative related to this compound demonstrated a half-maximal inhibitory concentration (IC50) comparable to doxorubicin, suggesting potential as an anticancer agent.

Antimicrobial Activity

Studies on related piperidine compounds have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis while exhibiting weaker effects on other bacterial strains . This suggests that the compound may possess similar antimicrobial properties.

Enzyme Inhibition

Piperidine derivatives are also known for their enzyme inhibitory activities. Specifically, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to halt the cell cycle in the S phase, preventing DNA replication.

- Apoptosis Induction : The triggering of mitochondrial pathways leading to programmed cell death has been observed in cancer cell lines treated with piperidine derivatives.

- Enzyme Interaction : Binding studies suggest that the compound may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Enzyme | IC50/Effectiveness |

|---|---|---|---|

| Compound A | Anticancer | A549 Cell Line | Comparable to Doxorubicin |

| Compound B | Antimicrobial | Salmonella typhi | Moderate Activity |

| Compound C | AChE Inhibition | Acetylcholinesterase | Strong Inhibitor |

Q & A

Q. What are the recommended synthetic routes for 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Piperidine ring functionalization via carboxamide coupling using 2-methoxyphenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) .

- Step 2: Introduction of the 3-cyanobenzamido-methyl group via reductive amination or nucleophilic substitution. Optimize yields by controlling solvent polarity (e.g., DMF) and temperature (60–80°C) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .

- Receptor Binding: Radioligand displacement assays (e.g., serotonin or dopamine receptors) to measure Ki values .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Pharmacokinetic Profiling:

- Measure plasma stability (e.g., mouse plasma, 37°C) to assess metabolic degradation .

- Modify the linker (e.g., replace methylene with ethylene) to reduce rapid hepatic clearance observed in piperidine carboxamides .

- Prodrug Design: Introduce ester or phosphate groups to enhance bioavailability, followed by in vivo efficacy testing in xenograft models .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX) to identify key interactions (e.g., hydrogen bonds with 2-methoxyphenyl) .

- MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes and calculate binding free energies (MM-PBSA) .

- QSAR Modeling: Train models with descriptors like logP, topological polar surface area (TPSA), and electrostatic potential maps to optimize activity .

Q. How do structural modifications impact selectivity in enzyme inhibition?

Methodological Answer:

Q. What strategies address low solubility in aqueous buffers?

Methodological Answer:

- Salt Formation: React with hydrochloric acid to generate hydrochloride salts, improving water solubility (>10 mg/mL) .

- Nanoformulation: Encapsulate in PEGylated liposomes (particle size 100–150 nm, PDI <0.2) for sustained release .

- Co-Solvent Systems: Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.